N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
CAS No.: 2034295-35-5
Cat. No.: VC7298835
Molecular Formula: C16H17F3N4O3S
Molecular Weight: 402.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034295-35-5 |
|---|---|
| Molecular Formula | C16H17F3N4O3S |
| Molecular Weight | 402.39 |
| IUPAC Name | N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
| Standard InChI | InChI=1S/C16H17F3N4O3S/c17-16(18,19)11-3-5-23-14(8-11)21-22-15(23)9-20-27(24,25)12-1-2-13-10(7-12)4-6-26-13/h1-2,7,11,20H,3-6,8-9H2 |
| Standard InChI Key | IYQXLHYDLJEBMX-UHFFFAOYSA-N |
| SMILES | C1CN2C(=NN=C2CNS(=O)(=O)C3=CC4=C(C=C3)OCC4)CC1C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is C₁₆H₁₇F₃N₄O₃S, with a molecular weight of 402.39 g/mol. Key structural features include:
-
A tetrahydrotriazolopyridine ring system substituted with a trifluoromethyl group at position 7.
-
A sulfonamide bridge linking the triazolopyridine core to a 2,3-dihydrobenzofuran moiety.
Table 1: Key Chemical Properties
The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, while the sulfonamide moiety contributes to hydrogen bonding interactions with biological targets .
Synthesis and Characterization
While the exact synthetic route for this compound remains undisclosed in public literature, analogous triazolo[4,3-a]pyridine derivatives are typically synthesized via cyclocondensation reactions. For example, triazolopyridines are often prepared by reacting hydrazines with appropriately substituted pyridine precursors, followed by functionalization with sulfonamide groups .
Hypothetical Synthesis Pathway:
-
Formation of the Triazolopyridine Core: Cyclization of 7-trifluoromethyl-1,2,3,4-tetrahydropyridine with a hydrazine derivative.
-
Methylamine Introduction: Alkylation at the 3-position of the triazolopyridine ring.
-
Sulfonamide Coupling: Reaction of the methylamine intermediate with 2,3-dihydrobenzofuran-5-sulfonyl chloride.
Characterization likely employs techniques such as NMR (¹H, ¹³C, ¹⁹F), HRMS, and X-ray crystallography to confirm regiochemistry and stereochemistry .
| Compound Class | Target Pathway | IC₅₀/EC₅₀ |
|---|---|---|
| Triazolopyridine-sulfonamide | Plasmodium falciparum | 2.24–4.98 μM |
| Trifluoromethyl-triazolopyridine | Viral proteases | <10 μM |
Future Research Directions
-
Mechanistic Studies: Elucidate molecular targets via proteomics and crystallography.
-
ADMET Profiling: Assess pharmacokinetics, including blood-brain barrier permeability.
-
Structural Optimization: Modify the dihydrobenzofuran moiety to enhance selectivity.
-
In Vivo Efficacy Trials: Evaluate antimalarial activity in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume